molecular formula C21H27N3O2 B6636533 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide

3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide

Cat. No. B6636533
M. Wt: 353.5 g/mol
InChI Key: OCHFNHSBOYDXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPA is a small molecule that belongs to the class of piperazine derivatives and has been shown to possess unique biochemical and physiological properties. In

Mechanism of Action

The mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is not fully understood. However, several studies have suggested that 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide may exert its antitumor activity by inhibiting the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and its dysregulation has been linked to the development and progression of cancer. 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has also been reported to induce apoptosis by activating the caspase cascade. Additionally, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been shown to possess several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In addition, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been shown to possess antioxidant properties, which can protect cells from oxidative stress. Moreover, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been reported to exhibit low toxicity, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is its low toxicity, which makes it a suitable candidate for further development as a therapeutic agent. In addition, the synthesis of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is relatively simple and can be performed in good to excellent yields. However, one of the limitations of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, the mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the research of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Several studies have reported that 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide can inhibit the growth of cancer cells and induce apoptosis. Moreover, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been shown to exhibit low toxicity, making it a potential candidate for further development as a cancer therapy. Another potential direction is to study the effects of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide on other diseases, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide and to design experiments to study its effects.

Synthesis Methods

The synthesis of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide involves the condensation of 4-phenoxybenzaldehyde and 4-ethylpiperazine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to afford 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide. This method has been reported to yield 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide in good to excellent yields and has been used in several studies to produce the compound for further research.

Scientific Research Applications

3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. Several studies have reported that 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide can inhibit the growth of cancer cells and induce apoptosis. In addition, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been reported to possess antioxidant properties, which can protect cells from oxidative stress.

properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-2-23-14-16-24(17-15-23)13-12-21(25)22-18-8-10-20(11-9-18)26-19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHFNHSBOYDXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide

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